molecular formula C20H19FN4O B10835898 Pyridine derivative 16

Pyridine derivative 16

Cat. No.: B10835898
M. Wt: 350.4 g/mol
InChI Key: SPNLLZYJQZRTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine derivative 16 is a compound belonging to the class of pyridine derivatives, which are characterized by a six-membered aromatic ring containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivative 16 typically involves the reaction of a chalcone precursor with 2-cyanothioacetamide. The chalcone is prepared by the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution. The resulting chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione, which serves as a precursor for this compound .

Industrial Production Methods: Industrial production of pyridine derivatives often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of pyridine derivative 16 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Pyridine derivative 16 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C20H19FN4O

Molecular Weight

350.4 g/mol

IUPAC Name

2-[(3-fluoropyridin-2-yl)methoxy]-4-(2-methylpyrimidin-5-yl)-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C20H19FN4O/c1-13-23-10-14(11-24-13)16-9-20(25-18-7-3-2-5-15(16)18)26-12-19-17(21)6-4-8-22-19/h4,6,8-11H,2-3,5,7,12H2,1H3

InChI Key

SPNLLZYJQZRTPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C2=CC(=NC3=C2CCCC3)OCC4=C(C=CC=N4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.